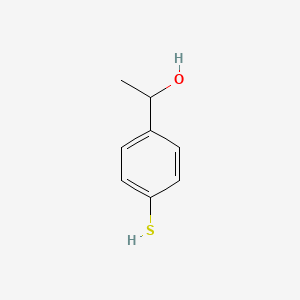
1-(4-Sulfanylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Sulfanylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It is also known by the synonym "Benzenemethanol, 4-mercapto-α-methyl-" .
Molecular Structure Analysis
The molecular structure of “1-(4-Sulfanylphenyl)ethan-1-ol” consists of 8 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms would determine the physical and chemical properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Sulfanylphenyl)ethan-1-ol” would depend on its molecular structure. Unfortunately, specific details such as melting point, boiling point, and density were not found in the retrieved data .Wissenschaftliche Forschungsanwendungen
Stereoselective Glycosylations
A significant application of sulfur-containing compounds similar to "1-(4-Sulfanylphenyl)ethan-1-ol" lies in the field of organic synthesis, particularly in the stereoselective formation of glycosides. A method employing a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety facilitates the stereoselective introduction of glycosidic linkages. This approach leverages the neighboring group participation by the sulfanyl moiety to form a quasi-stable anomeric sulfonium ion, leading to the selective formation of alpha-glycosides. This methodology has been demonstrated in the synthesis of oligosaccharides of biological importance, including the Galili trisaccharide, which is relevant in xeno-transplantations due to its immunogenic properties (Kim et al., 2005).
Sensory Analysis in Beverages
In the context of sensory analysis, sulfur-containing compounds, including those structurally related to "1-(4-Sulfanylphenyl)ethan-1-ol", play a crucial role in the flavor profile of hopped beers. A study identified various thiols in beers hopped with different cultivars, highlighting the impact of sulfur-containing compounds on beer aroma. The research also discovered an S-cysteine conjugate in hops for the first time, underscoring the complexity of sulfur compounds in influencing beverage flavors (Gros et al., 2012).
Synthesis and Biological Activity
Another area of application involves the synthesis of heteroatomic compounds based on sulfur-containing structures for potential physiological properties. Research in this domain focuses on creating new derivatives with significant biological activities, such as antioxidant effects and the ability to stabilize biological membranes. This highlights the utility of sulfur-containing compounds in drug discovery and the development of new therapeutics (Farzaliyev et al., 2020).
Material Science
In material science, sulfur-containing compounds contribute to the development of self-healing materials. For instance, aromatic disulfide metathesis, which can occur at room temperature, has been utilized to design self-healing poly(urea-urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature without the need for catalysts or external intervention, showcasing the potential of sulfur-containing compounds in creating advanced materials with self-repairing capabilities (Rekondo et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-sulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFNBHQZFVQRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Sulfanylphenyl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)
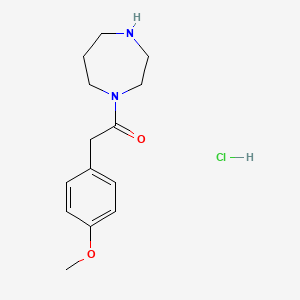
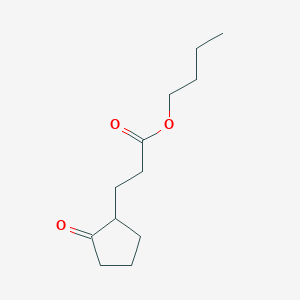
![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
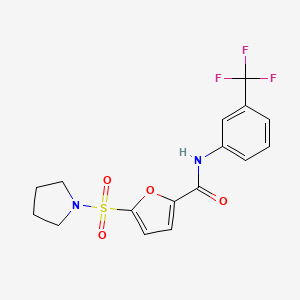
![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
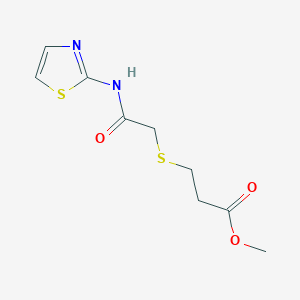
![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)
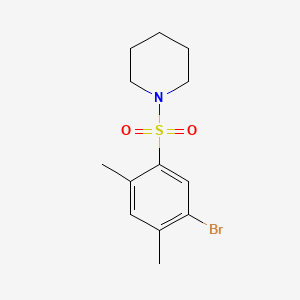
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)